The synthesis of eIF4A3-IN-2 involves several key steps that typically include:
Technical details regarding specific reagents, solvents, and conditions used in the synthesis are often proprietary or detailed in specialized chemical literature.
The molecular structure of eIF4A3-IN-2 is characterized by its specific arrangement of atoms that enables its interaction with eIF4A3. Key structural features include:
Data on the molecular weight, boiling point, melting point, and specific stereochemistry would be essential for a comprehensive understanding of its structure but are often detailed in chemical databases or publications.
eIF4A3-IN-2 participates in several chemical reactions primarily related to its interaction with biological targets. These reactions may include:
Technical details regarding kinetics and thermodynamics of these interactions can be derived from biochemical assays and spectroscopy techniques .
The mechanism of action of eIF4A3-IN-2 involves:
Data supporting these mechanisms often comes from transcriptomic analyses and assays measuring changes in RNA splicing dynamics following treatment with eIF4A3-IN-2.
The physical and chemical properties of eIF4A3-IN-2 include:
Relevant data from studies assessing these properties can provide insights into optimal formulation strategies for therapeutic use.
eIF4A3-IN-2 has several scientific applications:
Eukaryotic Initiation Factor 4A-3 (EIF4A3) is a DEAD-box RNA helicase and core component of the exon junction complex (EJC), essential for RNA metabolism, including pre-mRNA splicing, nonsense-mediated decay (NMD), and ribosomal RNA processing. Its overexpression in malignancies (e.g., pancreatic ductal adenocarcinoma, gastric cancer) correlates with poor prognosis and oncogenic splicing events, positioning it as a compelling anticancer target [4] [5] [7]. Unlike its paralogs EIF4A1/2 (translation initiation factors), EIF4A3 exhibits RNA-independent functions in microtubule polymerization and axonal development, further diversifying its therapeutic relevance [1].
Initial inhibitor discovery employed high-throughput screening (HTS) of chemical libraries against EIF4A3's ATPase activity, identifying lead compounds with moderate potency. Target selection prioritized EIF4A3 due to:
Table 1: Biological Rationale for EIF4A3 Targeting
Biological Function | Role in Cancer | Therapeutic Implication |
---|---|---|
Exon Junction Complex Assembly | Modulates oncogenic splicing events | Disruption alters cancer transcriptome |
Nonsense-Mediated Decay (NMD) | Degrades tumor-suppressor mRNAs | Inhibition restores protective proteins |
Ribosome Biogenesis | Supports high proliferation in tumors | Impairs RiBi checkpoint evasion |
Microtubule Polymerization | Promotes neuronal/cancer cell motility | Antimetastatic potential |
The pharmacophore of eIF4A3-IN-2 was optimized through iterative structure-based design. Initial leads shared a common dibromophenyl-pyrazolopyridine core but exhibited suboptimal selectivity. Hippuristanol—a pan-EIF4A inhibitor—informed early pharmacophore models due to its overlap with EIF4A3's allosteric site. Hydrogen/deuterium exchange mass spectrometry confirmed that eIF4A3-IN-2 binds near Motifs V and VI in the C-terminal domain, inducing conformational changes that inhibit ATPase activity [3] [9].
Key SAR Insights:
Table 2: SAR Hotspots in eIF4A3-IN-2
Structural Feature | Modification Impact | Optimal Group |
---|---|---|
Pyrazolopyridine C-1/C-6 | Bromine deletion ↓ activity | Dibromophenyl |
Piperazine stereocenter | (R)-isomer ↑ IC₅₀ > 500 nM | (S)-methylpiperazine |
Aryl substituent (R¹) | Polar groups ↓ cell penetration | 4-Chlorophenyl |
Linker region (X) | Carboxamide > ester stability | -C(O)NH- |
Achieving selectivity over EIF4A1/2 and related DEAD-box helicases (e.g., DDX3X) was critical due to their roles in global translation. eIF4A3-IN-2 exploits structural divergences within the helicase cleft:
Cellular validation used luciferase-based NMD reporter assays in HEK293T cells. eIF4A3-IN-2 (3 μM, 6h) induced a 3.2-fold increase in luciferase activity, confirming target-specific NMD suppression without impairing general translation [2] [3].
Table 3: Selectivity Profiling of eIF4A3-IN-2
Helicase Target | IC₅₀ (μM) | Functional Role | Selectivity vs. EIF4A3 |
---|---|---|---|
EIF4A3 | 0.11 | EJC assembly, NMD | 1x (Reference) |
EIF4A1 | >25 | Translation initiation | >227x |
EIF4A2 | >30 | Translation initiation | >273x |
DDX3X | >50 | Ribosome export, translation | >454x |
DDX5 | >100 | Splicing, miRNA processing | >909x |
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